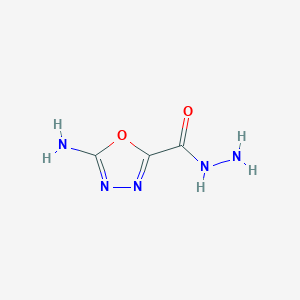

5-Amino-1,3,4-oxadiazole-2-carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-1,3,4-oxadiazole-2-carbohydrazide is a heterocyclic compound that contains two nitrogen atoms and one oxygen atom in a five-membered ring structure. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3,4-oxadiazole-2-carbohydrazide typically involves the cyclization of acylhydrazides with appropriate reagents. One common method includes the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the oxidative cyclization of aroyl/acyl hydrazones using catalytic Fe(III)/TEMPO, IBX/TEAB, or molecular iodine .

Industrial Production Methods: Industrial production of 1,3,4-oxadiazoles, including this compound, often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the reaction of isothiocyanates with hydrazine hydrate and acid chlorides under microwave irradiation .

化学反应分析

Types of Reactions: 5-Amino-1,3,4-oxadiazole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products: The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized oxadiazole compounds .

科学研究应用

Anticancer Applications

The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of 5-amino-1,3,4-oxadiazole-2-carbohydrazide exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Zheng et al. synthesized novel derivatives with the 1,3,4-oxadiazole moiety and evaluated their telomerase inhibitory activity against gastric cancer cell lines. Among the compounds tested, specific derivatives showed IC50 values comparable to established anticancer drugs .

- Salahuddin et al. reported that certain substituted oxadiazole derivatives demonstrated potent anticancer activity against CNS and renal cancer cell lines, achieving growth inhibition percentages exceeding 95% .

- El-Din et al. designed new oxadiazole derivatives with sulfonamide groups that exhibited high antiproliferative activity across multiple cancer types. For instance, one compound showed over 90% inhibition against breast and leukemia cancer cell lines .

Antimicrobial Properties

The compound also displays significant antimicrobial activity. Various studies have evaluated its efficacy against bacterial and fungal strains.

Research Insights

- Ningegowda et al. synthesized a series of 1,3,4-oxadiazole derivatives that demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis at concentrations as low as 62.5 μg/mL .

- Zabiulla et al. assessed the antibacterial and antifungal activities of oxadiazole derivatives. Some compounds exhibited notable effectiveness against both gram-positive and gram-negative bacteria .

Other Pharmacological Activities

Beyond anticancer and antimicrobial applications, this compound has shown potential in other therapeutic areas.

Notable Findings

- Analgesic Effects: Some derivatives have been reported to possess analgesic properties comparable to standard pain relief medications .

- Antioxidant Activity: Several studies have highlighted the antioxidant capabilities of oxadiazole derivatives, with some compounds demonstrating IC50 values significantly lower than standard antioxidants like ascorbic acid .

Summary Table of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Line | IC50 Value |

|---|---|---|---|

| Anticancer | Various | Gastric Cancer Cell Lines | IC50 = 2.3 ± 0.07 µM |

| Anticancer | Substituted Oxadiazoles | CNS & Renal Cancer | Growth % > 95% |

| Antimicrobial | Oxadiazole Derivatives | Mycobacterium tuberculosis | 62.5 μg/mL |

| Antioxidant | Various | Various | IC50 = 15.15 μg/mL |

作用机制

The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carbohydrazide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential enzymatic processes. This compound targets various molecular pathways, including those involved in cell wall synthesis and protein synthesis .

相似化合物的比较

1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.

1,2,3-Oxadiazole: Known for its unique reactivity and applications in materials science.

1,2,5-Oxadiazole: Exhibits distinct chemical properties and is used in different industrial applications.

Uniqueness: 5-Amino-1,3,4-oxadiazole-2-carbohydrazide stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a versatile compound for various applications in medicine, agriculture, and industry .

生物活性

5-Amino-1,3,4-oxadiazole-2-carbohydrazide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features an oxadiazole ring, characterized by two nitrogen atoms and three carbon atoms within a five-membered structure. Specifically, it has an amino group at the 5-position and a carbohydrazide substituent at the 2-position. This unique structure contributes to its biological activity and potential as a lead compound in pharmaceutical development.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : The compound has shown significant antimicrobial effects against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : It targets multiple enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) . Studies have demonstrated its ability to inhibit tumor growth in animal models.

- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity, which is beneficial in treating inflammatory diseases .

- Antiviral Activity : Preliminary studies suggest potential antiviral effects, although further research is needed to confirm these findings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in cellular processes. For example, it inhibits thymidylate synthase and HDAC, which are crucial for DNA synthesis and epigenetic regulation respectively .

- Membrane Disruption : It affects microbial cell membranes, leading to loss of integrity and function. This is particularly relevant for its antimicrobial properties.

- Gene Expression Modulation : The compound alters gene expression profiles associated with inflammation and cancer progression .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : In a study involving mouse models of cancer, this compound demonstrated a tumor growth inhibition (TGI) score of 35.74%. When combined with standard chemotherapy agents like 5-FU (fluorouracil), the TGI increased to 64.59%, indicating a potential synergistic effect .

- Anti-inflammatory Effects : In vivo studies using the carrageenan-induced paw edema model showed that the compound significantly reduced inflammation by up to 51%, highlighting its therapeutic potential for inflammatory conditions .

属性

分子式 |

C3H5N5O2 |

|---|---|

分子量 |

143.10 g/mol |

IUPAC 名称 |

5-amino-1,3,4-oxadiazole-2-carbohydrazide |

InChI |

InChI=1S/C3H5N5O2/c4-3-8-7-2(10-3)1(9)6-5/h5H2,(H2,4,8)(H,6,9) |

InChI 键 |

MXDZSJVKBRLLSM-UHFFFAOYSA-N |

规范 SMILES |

C1(=NN=C(O1)N)C(=O)NN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。